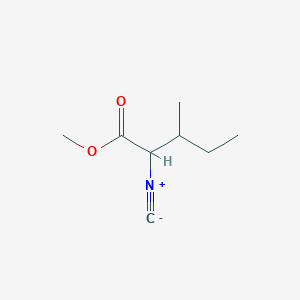

2-Isocyano-3-methylpentanoic acid methyl ester

Description

The Role of Isocyanide Chemistry in Modern Organic Synthesis

The academic significance of isocyanide chemistry has grown substantially, largely due to its central role in multicomponent reactions (MCRs). ru.nlthieme-connect.com MCRs, such as the renowned Passerini and Ugi reactions, allow for the construction of complex molecular scaffolds from three or more starting materials in a single, atom-economical step. laboquimia.esnih.gov Isocyanides are indispensable reactants in these processes, enabling the efficient synthesis of diverse libraries of compounds, including peptidomimetics and various heterocyclic systems. nih.gov

Beyond MCRs, isocyanides participate in a range of other important transformations. They can undergo cycloaddition reactions, such as the [4+1] cycloaddition with tetrazines, and can be inserted into carbon-halogen bonds. chemicalbook.com Furthermore, their ability to act as ligands for transition metals has opened up avenues in organometallic chemistry and catalysis. thieme-connect.com The unique reactivity of the isocyano group has also found applications in the synthesis of polymers and in the development of bioorthogonal labeling strategies for biomolecules. chemicalbook.com

Contextualizing 2-Isocyano-3-methylpentanoic Acid Methyl Ester within Alpha-Isocyano Ester Chemistry

This compound belongs to the subclass of α-isocyano esters. These compounds are particularly valuable in organic synthesis as they serve as precursors to α-amino acids. The isocyano group in these molecules can be hydrolyzed under acidic conditions to the corresponding formamide, which can then be further converted to an amine. chemicalbook.com

The general synthetic route to α-isocyano esters often begins with the corresponding α-amino acid. The amino acid is first esterified, for example, by reaction with methanol (B129727) in the presence of an activating agent like trimethylchlorosilane to yield the amino acid methyl ester hydrochloride. nih.gov The amino group is then formylated to produce an N-formyl amino acid ester. thieme-connect.com The final step is a dehydration reaction of the formyl group to generate the isocyanide functionality.

In the specific case of this compound, the precursor is the naturally occurring amino acid L-isoleucine. The synthesis, therefore, commences with the esterification of L-isoleucine to L-isoleucine methyl ester, followed by formylation to yield N-formyl-L-isoleucine methyl ester. ru.nl Subsequent dehydration of this intermediate furnishes the target compound. Due to its origin from a chiral amino acid, this compound is a chiral molecule and has been utilized in stereoselective polymerization processes. ru.nl

Below are the key properties of this compound:

| Property | Value |

| CAS Number | 730964-69-9 |

| Molecular Formula | C₈H₁₃NO₂ |

| Boiling Point | 53-55 °C (at 7.501 mmHg) |

| Density | 0.96 g/cm³ |

Note: The data in this table is compiled from available chemical literature. chemicalbook.com

The following table outlines the typical synthetic pathway to this compound from L-isoleucine:

| Step | Starting Material | Reagents/Conditions | Product |

| 1. Esterification | L-Isoleucine | Methanol, Trimethylchlorosilane | L-Isoleucine methyl ester hydrochloride |

| 2. Formylation | L-Isoleucine methyl ester | A formylating agent (e.g., cyanomethyl formate) | N-Formyl-L-isoleucine methyl ester |

| 3. Dehydration | N-Formyl-L-isoleucine methyl ester | A dehydrating agent (e.g., phosphoryl chloride, diphosgene) | This compound |

Note: This table represents a generalized synthetic scheme.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-isocyano-3-methylpentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7H,5H2,1-2,4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWCFKAFLLZZPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)OC)[N+]#[C-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isocyano 3 Methylpentanoic Acid Methyl Ester and Analogues

Conventional Synthetic Routes

Traditional approaches to isocyanide synthesis typically involve the transformation of corresponding primary amines or formamides through well-established chemical reactions.

One of the most common and reliable methods for synthesizing isocyanides is the dehydration of N-substituted formamides. nih.govpsu.edu For the target molecule, this involves the dehydration of N-formyl-L-isoleucine methyl ester. This two-step process begins with the formylation of the primary amine of the amino acid ester, followed by the elimination of a water molecule to yield the isocyano group. nih.gov

A variety of dehydrating agents can be employed for this transformation, each with its own reaction conditions and efficacy. Common reagents include phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine, triphenylphosphine (B44618) (PPh₃) with iodine, and the Burgess reagent. nih.govpsu.eduorganic-chemistry.org The reaction with phosphorus oxychloride is particularly efficient, often providing high yields in short reaction times under mild conditions. nih.govresearchgate.net The choice of reagent can depend on the substrate's sensitivity and the desired scale of the reaction.

| Dehydrating Agent | Typical Base/Conditions | Key Advantages | Reference |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Triethylamine (Et₃N), 0 °C to room temp. | High efficiency, rapid reaction, high yields. | nih.govresearchgate.net |

| Triphenylphosphine (PPh₃) / Iodine (I₂) | Tertiary amine, ambient temp. | Mild conditions, uses low-cost reagents. | organic-chemistry.org |

| Burgess Reagent | Dry CH₂Cl₂, room temp. | Halide-free, effective for sensitive substrates. | psu.edu |

| Diphosgene or Triphosgene | Base (e.g., pyridine) | Effective but involves toxic phosgene (B1210022) derivatives. | orgsyn.org |

An alternative strategy involves building the carbon skeleton from simpler isocyanide precursors, such as α-isocyanoacetates. This approach centers on the alkylation of the α-carbon of an isocyanoacetate, like methyl isocyanoacetate, which is made sufficiently acidic by the adjacent isocyano and ester groups.

To synthesize 2-isocyano-3-methylpentanoic acid methyl ester via this route, the enolate of methyl isocyanoacetate would be generated using a suitable base, followed by reaction with an appropriate electrophile, such as 2-bromobutane, to introduce the sec-butyl side chain. Subsequent modifications or purifications would yield the final product. This method is versatile for creating analogues by simply varying the alkylating agent. While direct amidation and esterification are crucial reactions in organic synthesis, in this context, the key transformation for building the specific carbon backbone of the target molecule from an α-isocyanoacetate is C-alkylation. mdpi.comrsc.org

Multicomponent Reaction (MCR) Strategies for Isocyanide Incorporation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing atoms from all starting materials, are powerful tools in modern organic synthesis. sciepub.com Isocyanides are particularly valuable reactants in several named MCRs due to their unique reactivity. acs.org

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.orgresearchgate.net This reaction is highly convergent and allows for the rapid generation of complex, peptide-like molecules. mdpi.com

The mechanism involves the initial formation of an imine from the aldehyde and amine. mdpi.com This imine is then attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, followed by an intramolecular acyl transfer (Mumm rearrangement) to yield the stable bis-amide product. mdpi.comnih.gov By using this compound or its analogues as the isocyanide component, a wide array of complex structures can be synthesized. The diversity of the products is achieved by varying each of the four starting materials. organic-chemistry.org

| Aldehyde/Ketone | Amine | Carboxylic Acid | Isocyanide |

|---|---|---|---|

| Formaldehyde | Aniline | Acetic Acid | tert-Butyl Isocyanide |

| Benzaldehyde | Benzylamine | Propionic Acid | Cyclohexyl Isocyanide |

| Acetone | Ammonia | Benzoic Acid | Methyl Isocyanoacetate |

| N-Alkylpiperidone | Hydroxylamine | Formic Acid | This compound |

The Passerini reaction, first reported in 1921, is a three-component reaction between an aldehyde or ketone, a carboxylic acid, and an isocyanide. wikipedia.orgslideshare.net The reaction directly produces α-acyloxy amides. organic-chemistry.org It is highly atom-economical and typically proceeds under mild conditions in aprotic solvents. wikipedia.org

The mechanism of the Passerini reaction is thought to depend on the reaction conditions. In aprotic solvents and at high concentrations, a concerted, non-ionic pathway is proposed. wikipedia.org In polar solvents, an ionic mechanism involving the formation of a nitrilium intermediate is more likely. wikipedia.org Like the Ugi reaction, the Passerini reaction can utilize isocyanides such as this compound to generate diverse molecular scaffolds. Intramolecular versions of the Passerini reaction have also been developed to synthesize cyclic structures.

| Aldehyde/Ketone | Carboxylic Acid | Isocyanide |

|---|---|---|

| Isobutyraldehyde | Acetic Acid | Benzyl Isocyanide |

| Cyclohexanone | Benzoic Acid | tert-Butyl Isocyanide |

| 4-Nitrobenzaldehyde | Tropolone | Cyclohexyl Isocyanide |

| Glyoxylic Acid | Formic Acid | This compound |

Diversity-Oriented Synthesis (DOS) is a strategy that aims to generate collections (libraries) of structurally diverse and complex small molecules for biological screening. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on a single product, DOS explores a wide region of chemical space. nih.govbrandon-russell.com

Isocyanide-based multicomponent reactions, particularly the Ugi and Passerini reactions, are central to many DOS strategies. nih.gov Their ability to combine multiple simple building blocks into a complex scaffold in a single step makes them ideal for rapidly building molecular diversity. mdpi.com By systematically varying the starting materials in these reactions, libraries with appendage, stereochemical, and skeletal diversity can be generated. nih.gov For example, using a set of different aldehydes, amines, carboxylic acids, and isocyanides (including analogues of this compound) in an automated Ugi reaction platform can quickly produce thousands of unique compounds for identifying new biologically active molecules. nih.govmdpi.com

Emerging and Niche Synthetic Transformations

Recent advancements in organic synthesis have introduced sophisticated methods for the formation of isocyanides. These emerging techniques, including nucleophilic substitution and radical-mediated processes, offer alternative pathways that can provide improved functional group tolerance and access to complex molecular architectures.

The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, typically involving nucleophiles like cyanide, halides, or oxygen- and nitrogen-based species. nih.govrug.nl Traditionally, the isocyanide group's carbon atom has been viewed as electrophilic or having carbene-like character. nih.gov However, recent studies have revealed that isocyanides can also function as effective carbon-centered nucleophiles in SN2 reactions with alkyl halides. nih.govrug.nl

This novel approach involves the direct displacement of a leaving group (e.g., a halogen) from an alkyl halide by the isocyanide nucleophile. nih.gov The reaction proceeds through a trigonal bipyramidal transition state, leading to the formation of a nitrilium ion intermediate. nih.gov This reactive intermediate is then hydrolyzed in situ to yield a highly substituted secondary amide. nih.govimtm.cz This transformation represents a significant departure from classical amide synthesis, effectively using the isocyanide as an unconventional amide carbanion synthon. nih.govrug.nl

The reaction accommodates a wide variety of isocyanide and electrophile structures, showcasing its versatility. nih.gov For the synthesis of analogues of this compound, this method would theoretically involve the reaction of a suitable isocyanide with a methyl 2-halo-3-methylpentanoate. The subsequent hydrolysis step, however, would yield an N-substituted amide rather than the target isocyano compound directly. The process is more accurately described as a novel three-component amide synthesis. nih.gov

| Electrophile (Alkyl Halide) | Isocyanide Nucleophile | Base | Solvent | Resulting Product Type (after hydrolysis) |

|---|---|---|---|---|

| 5-(Chloromethyl)thiophene-2-carbaldehyde | Adamantyl isocyanide | K₂CO₃ | Acetonitrile (ACN) | N-Adamantyl-2-(5-formylthiophen-2-yl)acetamide |

| (S)-2-Bromobutyric acid methyl ester | Adamantyl isocyanide | K₂CO₃ | Acetonitrile (ACN) | N-Adamantyl-2-aminobutanamide derivative |

| Various Alkyl Halides | Various Isocyanides | K₂CO₃ | Acetonitrile (ACN) | Highly Substituted Secondary Amides |

Radical chemistry offers a powerful and complementary approach for the functionalization of isocyanides. beilstein-journals.org These processes typically involve the addition of a carbon- or heteroatom-centered radical to the terminal carbon of the isocyano group. beilstein-journals.orgnih.gov This addition generates a key imidoyl radical intermediate, which can then undergo a variety of subsequent transformations. nih.gov

The fate of the imidoyl radical is highly dependent on the reaction conditions and the structure of the substrate. nih.gov Common pathways include:

Cyclization: If the isocyanide substrate contains an appropriately positioned radical acceptor, such as an alkene or arene, the imidoyl radical can undergo intramolecular cyclization. This strategy is a powerful tool for constructing nitrogen-containing heterocyclic rings, such as indoles and phenanthridines. beilstein-journals.orgnih.gov

Fragmentation: The imidoyl radical can undergo β-fragmentation to produce a nitrile, which can be a competing pathway. nih.gov

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor (e.g., tributyltin hydride) to yield an imine, which can then be hydrolyzed. nih.gov

The initial radical species can be generated through various methods, including the use of radical initiators like AIBN with tin hydrides, or through photoredox catalysis. nih.govmdpi.com The versatility of radical-mediated reactions allows for the incorporation of the isocyanide functional group into complex molecules under mild conditions. For instance, a hypothetical radical-based synthesis of this compound could involve the addition of a radical to an appropriately substituted alkenyl isocyanide, followed by cyclization and further transformations. beilstein-journals.org

| Radical Generation Strategy | Isocyanide Substrate Type | Key Intermediate | Typical Product Class |

|---|---|---|---|

| Tin Hydride / AIBN | o-Alkenylaryl isocyanides | Stannylated imidoyl radical | Stannylated Indole Derivatives |

| Thiol-mediated | o-Alkynylaryl isocyanides | Imidoyl radical | Dithiolated Indoles |

| Visible-light Photocatalysis | Aromatic isocyanides | Imidoyl radical | Amides (from C(sp³)–H functionalization) |

| Sulfonyl radical addition | Alkenyl isocyanides | Imidoyl radical | Oxindoles (via tandem migration/cyclization) |

Chemical Reactivity and Mechanistic Investigations of the Isocyano Group in 2 Isocyano 3 Methylpentanoic Acid Methyl Ester

General Reactivity Profile of α-Isocyano Esters

The isocyano group (-N≡C) is known for its dual reactivity. The carbon atom can act as a nucleophile due to its lone pair of electrons, participating in additions to electrophiles. Conversely, it also exhibits electrophilic character, making it susceptible to attack by nucleophiles at the carbon atom. This duality is a cornerstone of isocyanide chemistry, allowing for a wide range of transformations.

In the context of α-isocyano esters, the α-proton is acidic and can be abstracted by a base to form a stabilized carbanion. This nucleophilic center can then participate in various addition reactions.

Nitrilium Ions in Isocyanide Chemistry

Nitrilium ions are reactive intermediates that can be generated from isocyanides, typically through the reaction with electrophiles. vu.nl These intermediates are powerful electrophiles themselves and are key in transformations like the Ritter and Beckmann reactions. vu.nl While it is plausible that 2-Isocyano-3-methylpentanoic acid methyl ester could form nitrilium ion intermediates under appropriate conditions, specific studies detailing their formation and subsequent reactivity for this compound are absent from the literature.

Cycloaddition and Insertion Reactions

Isocyanides are known to participate in cycloaddition reactions, such as [3+2] cycloadditions, where they can act as a one-carbon component. nih.govnih.gov These reactions are valuable for the synthesis of five-membered heterocyclic rings. The high acidity of the α-proton in α-isocyano esters allows them to act as formal 1,3-dipoles in such reactions. nih.gov Again, while the general reactivity pattern is established, specific examples involving this compound are not documented.

Hydrolysis to Amide Functionalities

The conversion of an isocyano group to an amide is a known chemical transformation. This can be achieved through hydrolysis, often under acidic conditions. The reaction proceeds through the addition of water to the isocyano carbon, followed by rearrangement. This transformation is a general reaction for isocyanides. The hydrolysis of the ester group can also occur under acidic or basic conditions, leading to a carboxylic acid or a carboxylate salt, respectively. libretexts.org

Stereochemical Control and Chiral Synthesis of 2 Isocyano 3 Methylpentanoic Acid Methyl Ester

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of enantiomerically and diastereomerically pure 2-isocyano-3-methylpentanoic acid methyl ester typically begins with the corresponding α-amino acid, L-isoleucine methyl ester, which possesses the desired (2S,3S) configuration. The primary challenge lies in the conversion of the primary amine to the isocyanide group without causing epimerization at the adjacent stereogenic centers.

The most common route involves a two-step process: formylation of the amino group followed by dehydration of the resulting formamide. e-bookshelf.de The dehydration step is critical for maintaining stereochemical integrity. While classic reagents like phosphoryl chloride (POCl₃) with a base can be effective, they sometimes lead to partial racemization. e-bookshelf.de Milder methods, such as using diphosgene in the presence of a non-nucleophilic base like N-methylmorpholine at low temperatures (e.g., below -25 °C), have been shown to be superior in preventing racemization for many chiral α-isocyano esters. e-bookshelf.de

Catalytic asymmetric reactions represent another frontier for accessing chiral isocyano esters. While de novo asymmetric synthesis of this specific compound is less common than starting from the chiral pool, general methodologies for the enantioselective synthesis of α-isocyano esters are well-established. These often involve the formal [3+2] cycloaddition of isocyanoacetate derivatives with various electrophiles, catalyzed by chiral metal complexes or organocatalysts. chim.it For instance, synergistic catalysis combining silver salts with chiral organocatalysts has been used to react vinylogous isocyano esters with aldehydes to produce chiral oxazolines with high diastereo- and enantioselectivity. acs.org Although these methods typically build new stereocenters, the principles could be adapted for diastereoselective reactions on substrates already containing chirality.

A summary of common catalytic systems used for the enantioselective synthesis of related α-isocyano ester derivatives is presented below. These approaches highlight the potential strategies for controlling the stereochemistry in compounds structurally similar to this compound.

| Catalyst System | Electrophile | Product Type | Typical ee (%) | Typical d.r. |

| Gold(I) / Chiral Ligand | Aldehydes | Oxazolines | 80-99% | >20:1 |

| Silver(I) / Chiral Ligand | Aldehydes | Oxazolines | 70-95% | >10:1 |

| Platinum(II) / Chiral Ligand | Imines | Imidazolines | 85-98% | >15:1 |

| Organocatalyst (e.g., Squaramide) | Nitroalkenes | Pyrrolines | 90-99% | >20:1 |

Chirality Transfer and Retention in Isocyanide-Based Reactions

Enantiomerically pure isocyanides like this compound are valuable building blocks in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. researchgate.net A key advantage of using a chiral isocyanide is the potential to induce diastereoselectivity in the product, a process known as chirality transfer. researchgate.net The existing stereocenters in the isocyanide component can influence the facial selectivity of the nucleophilic attack on the intermediate nitrilium ion (in the Ugi reaction) or the carbonyl group (in the Passerini reaction), leading to the preferential formation of one diastereomer. nih.gov

The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold. When using a chiral α-isocyano ester, the stereochemical outcome is highly dependent on the reaction conditions. The α-proton of the isocyano ester is acidic, and under certain, often basic, conditions, deprotonation can lead to racemization or epimerization, compromising the stereochemical integrity of the starting material. e-bookshelf.de Therefore, careful optimization of reaction parameters is crucial for effective chirality retention and transfer.

The Passerini three-component reaction (P-3CR) is generally considered less prone to causing epimerization of the isocyanide component. This reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide yields an α-acyloxy carboxamide. The inherent chirality of this compound can direct the approach of the other reactants, resulting in a product with a specific configuration at the newly formed stereocenter.

The table below illustrates the potential for diastereoselection in MCRs using chiral isocyanides, based on representative examples from the literature.

| Multicomponent Reaction | Chiral Isocyanide Type | Product | Diastereomeric Ratio (d.r.) |

| Ugi 4-CR | α-Isocyano Ester | α-Acylamino Amide | 2:1 to >20:1 |

| Passerini 3-CR | α-Isocyano Ester | α-Acyloxy Carboxamide | 3:1 to >15:1 |

| Ugi-Smiles 3-CR | β-Isocyano Boronic Ester | Boron-containing Peptidomimetics | >20:1 |

Atropisomerism and Helical Conformations in Poly(Isocyanides) Derived from Chiral Monomers

Poly(isocyanides), more accurately termed poly(iminomethylenes), are a unique class of polymers known for their rigid, helical secondary structures. ru.nl This helicity arises from a high barrier to rotation around the single bonds of the polymer backbone, a phenomenon known as atropisomerism. ru.nl When an achiral isocyanide monomer is polymerized, it typically forms an equal mixture of right-handed (P-helix) and left-handed (M-helix) polymer chains, resulting in a racemic polymer. ru.nl

However, the polymerization of an enantiomerically pure chiral monomer, such as (2S,3S)-2-isocyano-3-methylpentanoic acid methyl ester, can exert a strong bias for the formation of one helical screw sense over the other. ru.nlnih.gov The chiral side chains appended to the rigid polymer backbone create a diastereomeric relationship between the P- and M-helical forms. Due to steric and electronic interactions, one helical conformation becomes energetically favored, leading to a polymer with a significant excess of one screw sense. This process is a classic example of chirality transfer from a molecular level (the monomer) to a macromolecular level (the polymer helix).

The preferred helical sense can sometimes be influenced by external factors such as the polymerization solvent and temperature, allowing for a degree of control over the final macromolecular structure. nih.gov This helix-sense selective polymerization results in diastereomeric helical polymers that can exhibit distinct properties, including unique chiroptical responses and the ability to form higher-order structures like cholesteric liquid crystals. nih.govnii.ac.jp

The relationship between monomer chirality and the resulting polymer helicity is a fundamental aspect of chiral polymer science.

| Chiral Monomer Source | Polymerization Catalyst | Resulting Polymer Helicity |

| (S)-Alanine derivative | Achiral Nickel(II) | Predominantly one screw sense (controllable by solvent) |

| (R)-sec-Butyl isocyanide | Nickel(II) | Excess of M-helix |

| Achiral isocyanide | Chiral Palladium(II) | Single-handed helix (helix-sense selective) |

| Achiral isocyanide | Cholesteric Liquid Crystal (Chiral Matrix) | Predominantly one screw sense |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Conformational Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of "2-Isocyano-3-methylpentanoic acid methyl ester" is expected to exhibit several characteristic absorption bands corresponding to its constituent functional groups.

The most prominent and diagnostic peak would be the stretching vibration of the isocyano group (-N≡C). This vibration typically appears as a strong and sharp band in the region of 2150-2100 cm⁻¹ mdpi.com. The presence of a strong absorption in this region is a clear indicator of the isocyano functionality.

Another key functional group is the methyl ester. Esters are characterized by a strong carbonyl (C=O) stretching absorption, generally found between 1750 and 1735 cm⁻¹ for saturated aliphatic esters spectroscopyonline.com. Additionally, the C-O single bond stretching vibrations of the ester group will produce strong bands in the fingerprint region, typically between 1300 and 1000 cm⁻¹ spectroscopyonline.com.

The aliphatic hydrocarbon backbone of the molecule will give rise to C-H stretching vibrations just below 3000 cm⁻¹. The presence of methyl (-CH₃) and methylene (B1212753) (-CH₂) groups will also result in characteristic C-H bending vibrations in the 1470-1365 cm⁻¹ region.

Conformational analysis can be performed by studying subtle shifts in these vibrational frequencies, which can be influenced by the molecule's three-dimensional arrangement. In more complex studies, techniques like matrix-isolation IR spectroscopy can be used to study individual conformers of a molecule researchgate.net.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Isocyano (-N≡C) | Stretching | 2150 - 2100 |

| Ester Carbonyl (C=O) | Stretching | 1750 - 1735 |

| Ester C-O | Stretching | 1300 - 1000 |

| Alkyl C-H | Stretching | 3000 - 2850 |

| Methyl/Methylene C-H | Bending | 1470 - 1365 |

Chiroptical Spectroscopy (Circular Dichroism, CD and Optical Rotation) for Stereochemical Assignment and Helical Screw-Sense Determination

"this compound" possesses two stereocenters (at C2 and C3), making it a chiral molecule. Chiroptical techniques, such as Circular Dichroism (CD) and optical rotation, are essential for determining its absolute stereochemistry.

Optical Rotation measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light, temperature, solvent, and concentration. The sign of the rotation (+ or -) indicates whether the compound is dextrorotatory or levorotatory.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks (Cotton effects) corresponding to the electronic transitions of the chromophores in the chiral environment. The sign and intensity of the Cotton effects can be correlated with the absolute configuration of the stereocenters. For molecules with multiple conformers, the observed CD spectrum is a population-weighted average of the spectra of the individual conformers nih.govresearchgate.net.

The stereochemical assignment of "this compound" would involve comparing its experimentally measured optical rotation and CD spectrum with those of standards with known absolute configurations or with theoretical predictions from quantum chemical calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the complete structure of an organic molecule in solution. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of "this compound".

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The chemical shift (δ) of each signal would indicate the electronic environment of the protons, while the integration of the signal would correspond to the number of protons. The splitting pattern (multiplicity) of each signal, due to spin-spin coupling with neighboring protons, would reveal the connectivity of the atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a single peak for each unique carbon atom in the molecule. The chemical shifts of these peaks are highly indicative of the type of carbon (e.g., C=O, C-N, alkyl). The ester carbonyl carbon would appear significantly downfield (around 170-185 ppm), while the isocyano carbon would also have a characteristic chemical shift libretexts.orgwisc.edu. The aliphatic carbons of the pentanoyl chain would resonate in the upfield region of the spectrum docbrown.info.

| Carbon Atom | Expected ¹³C Chemical Shift Range (ppm) |

| Ester Carbonyl (C=O) | 170 - 185 |

| Isocyano (-N≡C) | ~160 |

| C2 (attached to -NC) | 50 - 60 |

| C3 (methine) | 30 - 40 |

| Methoxy (B1213986) (-OCH₃) | 50 - 60 |

| Other alkyl carbons | 10 - 40 |

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula.

Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The fragmentation pattern of a methyl ester often involves characteristic losses. For instance, the loss of the methoxy group (-OCH₃) to give an [M-31]⁺ ion is common. Another typical fragmentation for esters is the McLafferty rearrangement researchgate.net. The presence of the isocyano group would also influence the fragmentation pathways. The analysis of these fragment ions provides valuable information about the different parts of the molecule libretexts.orgjeol.comnih.gov.

| Ion | Formation |

| Molecular Ion [M]⁺ | Removal of one electron |

| [M-31]⁺ | Loss of a methoxy radical (·OCH₃) |

| [M-59]⁺ | Loss of a carbomethoxy radical (·COOCH₃) |

X-ray Crystallography for Absolute Structure Determination of Related Compounds and Derivatives

X-ray crystallography is a technique that can provide the precise three-dimensional structure of a molecule in the solid state, including the absolute configuration of all stereocenters. However, this method requires a single crystal of the compound, which can be challenging to obtain.

While there is no specific X-ray crystal structure reported for "this compound," the structures of related compounds, such as the amino acid L-isoleucine ((2S,3S)-2-amino-3-methylpentanoic acid), have been determined by this method researchgate.net. Such studies provide a definitive reference for the stereochemistry of the 3-methylpentanoic acid backbone. If a crystalline derivative of "this compound" could be prepared, X-ray crystallography would be the ultimate method for its absolute structure determination.

Research Applications in Complex Molecule Synthesis and Materials Science

Building Blocks for Peptidomimetic and Amino Acid Analog Synthesis

The isocyanide group is a key reactant in multicomponent reactions like the Ugi and Passerini reactions, which are powerful tools for generating peptide-like structures and libraries of peptidomimetics. These reactions typically combine an isocyanide, a carbonyl compound, a carboxylic acid, and (in the case of the Ugi reaction) an amine to rapidly build molecular complexity. The structure of 2-isocyano-3-methylpentanoic acid methyl ester, being an α-isocyano ester derived from a natural amino acid, makes it a theoretical candidate for such syntheses. However, a comprehensive review of the scientific literature did not yield specific examples of this particular compound being utilized in the synthesis of peptidomimetics or amino acid analogs.

Precursors for Diverse Heterocyclic Compound Formation

Isocyanides are well-established precursors for a wide array of heterocyclic compounds, including oxazoles, thiazoles, imidazoles, and tetrazoles. The reactivity of the isocyano group allows it to participate in various cyclization reactions, making isocyanide-containing molecules valuable building blocks in medicinal and materials chemistry. While the chemical nature of this compound suggests its potential as a precursor for forming heterocyclic structures, dedicated studies documenting its use for this purpose are not prevalent in the reviewed scientific literature.

Integration into Polymer Chemistry, specifically Poly(isocyanide) Synthesis with Defined Helical Structures

A significant and well-documented application of this compound is in the field of polymer chemistry. Specifically, the optically active (S)-enantiomer has been used in the screw-sense selective polymerization of isocyanides. wikipedia.org Polymers of isocyanides, known as poly(isocyanides), are notable for their rigid, helical secondary structures. wikipedia.org

When achiral isocyanides are polymerized, they typically form a racemic mixture of left- and right-handed helices. However, by introducing a small amount of a chiral comonomer, such as (S)-2-isocyano-3-methylpentanoic acid methyl ester, the polymerization can be directed to favor one helical screw sense over the other. wikipedia.org Research has shown that when an achiral, rapidly polymerizing isocyanide is copolymerized with a slowly polymerizing, optically active isocyanide like the title compound, the resulting polymer adopts a helical sense opposite to the one preferred by the homopolymer of the chiral monomer. wikipedia.org This phenomenon is explained by a mechanism where the chiral monomer is preferentially incorporated into the helix that matches its own homopolymer's preference, thereby inhibiting the growth of that helix. Consequently, the helix of the opposite screw sense can grow relatively unimpeded, leading to an excess of that specific helical structure in the final polymer. wikipedia.org

The physical and spectroscopic properties of the synthesized (S)-2-isocyano-3-methylpentanoic acid methyl ester used in these polymerization studies are summarized below.

| Property | Value |

| Boiling Point | 44 °C (at 0.2 mmHg) |

| Optical Rotation | [α]²⁰D +35.0° (c 1.5, C₆H₆) |

| Infrared (IR) Spectrum | 1750 cm⁻¹ (C=O), 2138 cm⁻¹ (N≡C) |

Data sourced from scientific literature. wikipedia.org

Utility in Isotopic Labeling Strategies for Mechanistic Probes

Isotopic labeling is a crucial technique for elucidating reaction mechanisms and for structural studies, particularly in NMR spectroscopy of large biomolecules. Precursors derived from amino acids are often used to introduce isotopes like ¹³C or ²H (deuterium) into specific positions. Given that this compound is derived from isoleucine, a common target for methyl-specific isotopic labeling, it could theoretically be synthesized with isotopic labels. Such a labeled compound could potentially serve as a probe in mechanistic studies of isocyanide reactions or in materials science. Nevertheless, a review of the available literature did not provide specific instances of this compound being used in isotopic labeling strategies for mechanistic investigations.

Future Perspectives and Research Frontiers

Development of Sustainable and Efficient Synthetic Routes for Alpha-Isocyano Esters

The development of green and efficient methods for the synthesis of α-isocyano esters is an ongoing area of research. Future work could focus on applying novel, more environmentally friendly reagents and catalytic systems to the synthesis of a range of α-isocyano esters, potentially including 2-Isocyano-3-methylpentanoic acid methyl ester. This could involve enzymatic processes or the use of less toxic and more sustainable dehydrating agents for the conversion of the corresponding formamide.

Discovery of Novel Reactivity Patterns for Enhanced Molecular Diversification

Research into the reactivity of α-isocyano esters continues to uncover new transformations. Future studies could explore the specific reactivity of this compound in novel cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions, or other transformations that could lead to the synthesis of complex and diverse molecular architectures. The specific steric and electronic properties conferred by the 3-methylpentyl group could lead to unique reactivity compared to other α-isocyano esters.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The amenability of isocyanide-based multicomponent reactions to automation makes them ideal for high-throughput screening and the rapid generation of compound libraries. Future research could involve the incorporation of this compound as a building block in automated synthesis platforms to generate libraries of novel compounds for biological screening or materials science applications.

Design of Functional Materials and Bioactive Scaffolds Leveraging Isocyanide Chemistry

The unique coordination properties of the isocyanide group make it an interesting functional group for the design of novel materials, such as polymers and metal-organic frameworks. Additionally, the incorporation of the α-isocyano ester moiety into larger molecules can be a strategy for the development of new bioactive compounds. Future research could investigate the potential of this compound in the design of functional polymers or as a scaffold for the synthesis of potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-isocyano-3-methylpentanoic acid methyl ester, and how can reaction yields be improved?

- Methodological Answer : A high-yielding synthesis involves using triphosgene and sodium bicarbonate in a biphasic methylene chloride/water system. The isocyano group is introduced via a two-step process: (1) activation of the amino precursor with triphosgene to form an intermediate isocyanate, and (2) quenching with aqueous bicarbonate to stabilize the product. Maintaining anhydrous conditions and controlled pH (7–8) during the reaction minimizes side reactions like hydrolysis of the ester or isocyano groups .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the ester methyl group (δ ~3.6–3.8 ppm for ; ~50–55 ppm for ) and isocyano carbon (δ ~120–130 ppm).

- GC/MS : Employ electron ionization (EI) to fragment the ester moiety (m/z corresponding to [M-OCH]) and verify the molecular ion peak (e.g., m/z 199 for the parent compound). Retention time comparisons with reference standards enhance reliability .

- IR : Validate the isocyano group via a sharp peak at ~2150–2200 cm.

Q. How does the reactivity of the isocyano and ester groups influence downstream modifications?

- Methodological Answer : The isocyano group participates in [2+2] cycloadditions with alkenes or ketenes to form heterocycles (e.g., azetidines), while the ester undergoes alkaline hydrolysis to yield carboxylic acids. To prioritize one reaction over the other:

- Use anhydrous, non-nucleophilic solvents (e.g., THF) for isocyano reactions.

- Hydrolyze the ester selectively with LiOH in aqueous THF at 0°C to avoid isocyano decomposition .

Advanced Research Questions

Q. How can molecular docking and high-throughput screening elucidate the biological interactions of this compound?

- Methodological Answer :

- Docking : Use software like AutoDock Vina to model interactions between the isocyano group and cysteine residues in enzyme active sites (e.g., proteases). The methyl ester’s hydrophobicity may enhance membrane permeability, which can be validated via logP calculations.

- HTS : Screen against a kinase inhibitor library using fluorescence polarization assays. Normalize data against control compounds (e.g., staurosporine) to identify off-target effects .

Q. What strategies resolve contradictions in metabolic stability data across in vitro and in vivo studies?

- Methodological Answer : Discrepancies often arise from esterase variability.

- In vitro : Use liver microsomes from multiple species (e.g., human, rat) with esterase inhibitors (e.g., BNPP) to isolate cytochrome P450-mediated metabolism.

- In vivo : Perform LC-MS/MS plasma profiling post-administration to detect hydrolyzed metabolites (e.g., 3-methylpentanoic acid). Compare with synthetic standards to quantify hydrolysis rates .

Q. How can isotopic labeling (, ) track the compound’s fate in complex biological systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.